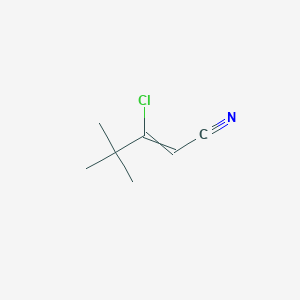

3-chloro-4,4-dimethylpent-2-enenitrile

Description

The exact mass of the compound 3-Chloro-4,4-dimethyl-pent-2-enenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,4-dimethylpent-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVZJFYFJKNOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370866 | |

| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216574-58-2 | |

| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-chloro-4,4-dimethylpent-2-enenitrile CAS number and supplier information

[1][2]

Chemical Identity & Core Properties

This compound is a functionalized vinyl nitrile characterized by a bulky tert-butyl group adjacent to a chloro-substituted alkene. Its unique steric profile—provided by the quaternary carbon at the 4-position—makes it a valuable scaffold for introducing lipophilic bulk into bioactive molecules, particularly in the development of pyrethroid insecticides and specific enzyme inhibitors.

Identification Data

| Parameter | Detail |

| CAS Number | 216574-58-2 |

| IUPAC Name | This compound |

| Synonyms | 3-(tert-Butyl)-3-chloroacrylonitrile; 1-Cyano-2-chloro-3,3-dimethyl-1-butene |

| Molecular Formula | C₇H₁₀ClN |

| Molecular Weight | 143.61 g/mol |

| SMILES | CC(C)(C)C(Cl)=CC#N |

| InChI Key | Predicted: LXWLESXAZLVXBF-UHFFFAOYSA-N (Analogous to aldehyde precursor) |

Physical & Chemical Properties

Note: Experimental data for this specific CAS is proprietary to certain manufacturers. Values below represent high-confidence technical estimates based on structural analogs (e.g., 3-chloro-4,4-dimethylpent-2-enal).

| Property | Value / Description |

| Physical State | Pale yellow to colorless liquid or low-melting solid (Ambient) |

| Boiling Point | ~185–195 °C (Predicted at 760 mmHg) |

| Density | ~1.05 g/cm³ |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Toluene); Insoluble in water.[1] |

| Reactivity | Electrophilic at the β-carbon; susceptible to nucleophilic vinyl substitution (SNV) and Michael addition. |

Synthesis & Manufacturing Protocols

The industrial preparation of this compound typically proceeds via the Vilsmeier-Haack manifold, utilizing pinacolone (3,3-dimethyl-2-butanone) as the starting material. This route is preferred for its scalability and the availability of reagents.

Route A: The Vilsmeier-Aldehyde-Nitrile Pathway

This workflow involves the initial formation of a chloro-aldehyde intermediate, followed by functional group interconversion to the nitrile.

Step 1: Vilsmeier-Haack Formylation

Reagents: Pinacolone, Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF). Mechanism: The reaction generates a Vilsmeier reagent (chloroiminium ion) which attacks the enol of pinacolone. Subsequent hydrolysis yields the β-chloroaldehyde.

-

Protocol:

-

Charge dry DMF (3.0 eq) into a reactor and cool to 0–5 °C.

-

Add POCl₃ (2.5 eq) dropwise, maintaining temperature <10 °C (Exothermic). Stir for 30 min to form the Vilsmeier complex.

-

Add Pinacolone (1.0 eq) slowly.

-

Heat the mixture to 60–80 °C for 4–6 hours.

-

Quench onto crushed ice/water. Neutralize with NaOAc to precipitate 3-chloro-4,4-dimethylpent-2-enal (CAS 29582-27-2).

-

Yield: Typically 75–85%.[2]

-

Step 2: Conversion to Nitrile

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Acetic Anhydride (Ac₂O) or Thionyl Chloride (SOCl₂). Mechanism: Formation of the oxime followed by dehydration.

-

Protocol:

-

Dissolve the chloro-aldehyde in ethanol/water.

-

Add NH₂OH·HCl (1.1 eq) and Na₂CO₃ (base) to form the oxime. Stir at RT for 2 hours.

-

Isolate the crude oxime.

-

Dissolve oxime in Toluene. Add Ac₂O (2.0 eq) and reflux for 3 hours to dehydrate the oxime to the nitrile.

-

Distill under reduced pressure to obtain pure This compound .

-

Process Visualization (DOT Diagram)

Figure 1: Synthetic pathway from Pinacolone to this compound via Vilsmeier-Haack chemistry.

Applications in Drug & Agrochemical Development[5]

Agrochemical Intermediates (Pyrethroids)

The this compound scaffold is structurally homologous to the acid moieties found in synthetic pyrethroids. The tert-butyl group mimics the steric bulk of the gem-dimethyl cyclopropane ring found in chrysanthemic acid derivatives.

-

Function: Serves as a precursor for vinyl-substituted cyclopropanecarboxylates .

-

Mechanism: The nitrile group can be hydrolyzed to the carboxylic acid, or the double bond can be cyclopropanated to form novel pyrethroid cores with enhanced photostability.

Heterocyclic Synthesis (Pharma Building Block)

The β-chloro-acrylonitrile motif is a "push-pull" alkene, highly reactive toward binucleophiles.

-

Pyrazoles: Reaction with hydrazine derivatives yields tert-butyl substituted aminopyrazoles, which are privileged scaffolds in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

-

Pyrimidines: Condensation with amidines leads to functionalized pyrimidines used in antiviral research.

Supply Chain & Availability

This compound is classified as a specialized fine chemical. It is not a commodity solvent and is typically synthesized on-demand or stocked in small research quantities (grams to kilograms).

| Supplier | Region | Grade Available | Role |

| Apollo Scientific | UK/Global | 95%+ / 98% | Research quantities (g to kg) |

| Molekula | Global | Technical | Bulk intermediates |

| Ambeed | USA | 95%+ | Lab scale |

| ChemicalBook | Aggregator | Various | Sourcing platform |

Procurement Note: Due to the potential for the chloro-alkene to degrade (hydrolyze) over time, ensure suppliers provide a recent Certificate of Analysis (CoA) confirming purity >95% by GC.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard Statements (GHS)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols

-

Engineering Controls: Always handle within a certified chemical fume hood. The compound may release HCl traces if moisture is present.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloro-alkene or nitrile hydration.

References

-

Apollo Scientific. (n.d.). Product Safety Data Sheet: this compound. Retrieved from

-

PubChem. (2021).[1][3] 3-Chloro-4,4-dimethylpent-2-enal (Precursor Data). National Library of Medicine. Retrieved from

-

ChemicalBook. (2023). This compound Product Database. Retrieved from

- Organic Syntheses. (1952). Vilsmeier-Haack Formylation Protocols. Coll. Vol. 4, p. 331. (General methodology reference).

Molecular weight and physical characteristics of 3-chloro-4,4-dimethylpent-2-enenitrile

Physicochemical Profiling and Synthetic Utility in Kinase Inhibitor Design [1]

Executive Summary

3-Chloro-4,4-dimethylpent-2-enenitrile (CAS: 216574-58-2) is a specialized aliphatic nitrile intermediate characterized by a sterically bulky tert-butyl group adjacent to a vinyl chloride moiety. This unique structural motif—combining a Michael acceptor potential with a leaving group (Cl)—makes it a linchpin scaffold in the synthesis of fused heterocycles, particularly pyrazoles and pyrimidines.

In modern drug discovery, this molecule has emerged as a critical building block for next-generation kinase inhibitors, specifically targeting DDR1/DDR2 (Discoidin Domain Receptors) involved in fibrosis and EGFR (Epidermal Growth Factor Receptor) pathways in oncology. Its utility lies in its ability to undergo regioselective cyclization with hydrazines and amidines, locking the tert-butyl group into a specific vector required for hydrophobic pocket occupancy in protein targets.

Molecular Identity & Physicochemical Properties[2][3]

The molecule features a pent-2-ene backbone.[2][3] The "4,4-dimethyl" designation confirms a tert-butyl group at the C4 position. The vinyl chloride at C3 and the nitrile at C1 create a highly polarized electronic system susceptible to nucleophilic attack-elimination sequences.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 216574-58-2 | |

| Molecular Formula | ||

| Molecular Weight | 143.61 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Density | Predicted | |

| Boiling Point | ~200–210 °C | Predicted (760 Torr) |

| LogP | ~2.3 | Lipophilic due to t-butyl group |

| Stereochemistry | E/Z Isomers | Typically obtained as a mixture; E-isomer often predominates due to steric bulk of t-Bu.[2][4] |

Synthetic Architecture

The industrial synthesis of this compound is a classic example of "Vilsmeier-Haack Chemistry" applied to sterically hindered ketones. The protocol transforms Pinacolone (3,3-dimethyl-2-butanone) into the nitrile via a chloro-aldehyde intermediate.

Mechanism of Action[1]

-

Vilsmeier Reagent Formation: Reaction of DMF with

generates the electrophilic chloroiminium ion. -

Enolization & Attack: Pinacolone enolizes and attacks the Vilsmeier reagent.

-

Chlorination: The resulting intermediate eliminates the dimethylamino group while installing a chlorine atom, yielding 3-chloro-4,4-dimethylpent-2-enal .

-

Nitrile Formation: The aldehyde is converted to the nitrile, typically via condensation with hydroxylamine (

) to form an oxime, followed by dehydration using a dehydrating agent (e.g.,

Experimental Protocol (Two-Step One-Pot Variation)

Note: This protocol synthesizes the aldehyde intermediate and converts it to nitrile.

Reagents:

-

Pinacolone (1.0 eq)

-

Phosphorus Oxychloride (

, 2.5 eq) -

Dimethylformamide (DMF, 3.0 eq)

-

Hydroxylamine Hydrochloride (

, 1.2 eq)

Workflow:

-

Vilsmeier Activation: In a flame-dried reactor under

, cool DMF to 0°C. Add -

Ketone Addition: Add Pinacolone dropwise. The reaction is exothermic. Allow the mixture to warm to room temperature, then heat to 45–60°C for 3–4 hours. Checkpoint: TLC/LCMS should show conversion to the chloro-aldehyde.

-

Oximation & Dehydration: Cool the mixture to 20°C. Add

carefully (solid or solution). The acidic conditions and excess -

Workup: Quench the reaction mixture slowly into crushed ice/water (highly exothermic). Extract with Ethyl Acetate or MTBE. Wash organics with saturated

and brine. Dry over -

Purification: Distillation under reduced pressure is recommended to separate the E/Z isomers and remove trace aldehyde.

Synthetic Pathway Diagram

Figure 1: Vilsmeier-Haack synthetic route from Pinacolone to the target nitrile.

Reactivity & Applications in Drug Design

The strategic value of this compound lies in its biselectrophilic nature. It possesses two electrophilic sites:

-

C3 (Vinyl Chloride): Susceptible to nucleophilic addition-elimination (

-like mechanism on vinyl). -

C1 (Nitrile): Precursor for amidines or heterocycle closure.

Heterocycle Synthesis (Pyrazoles)

The most common application is the synthesis of 3-tert-butyl-1-substituted-pyrazoles .

-

Reaction: Condensation with alkyl hydrazines (

). -

Mechanism: The hydrazine nitrogen attacks the C3 position (displacing Cl) and subsequently attacks the nitrile carbon (or activated intermediate), leading to cyclization.

-

Utility: This generates the core scaffold for DDR1 inhibitors , where the tert-butyl group occupies the hydrophobic "gatekeeper" pocket of the kinase.

Reactivity Flowchart

Figure 2: Divergent synthesis pathways utilizing the vinyl chloride and nitrile handles.

Safety & Handling (MSDS Summary)

-

Hazards: As a halogenated nitrile, this compound is Toxic if swallowed, inhaled, or in contact with skin . It may cause severe eye irritation and skin sensitization.

-

Handling:

-

Use only in a chemical fume hood.

-

Wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles.

-

Avoid contact with strong oxidizing agents and strong bases (which may cause polymerization or rapid hydrolysis).

-

-

Storage: Store in a cool, dry place under inert gas (

or Argon) to prevent moisture ingress, which can hydrolyze the nitrile or chloride over time.

References

-

Apollo Scientific. (2025). Safety Data Sheet: this compound. Retrieved from

-

ChemicalBook. (2023). Synthesis of this compound from Pinacolone. Retrieved from

-

Google Patents. (2013). US8815879B2: Substituted 4-(selenophen-3-ylamino) quinazolines and uses thereof. (Describes Vilsmeier synthesis protocol). Retrieved from

-

PubChem. (2025). Compound Summary: 3-Chloro-4,4-dimethylpent-2-enal (Related Intermediate).[2][4] Retrieved from

-

Organic Syntheses. (2014). Synthesis of Pyrazoles via Vilsmeier Intermediates. Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Pinacolone | 75-97-8 [chemicalbook.com]

- 3. RU2597609C2 - ÐамеÑеннÑе 4-(ÑеленоÑен-2(или 3)-иламино)пиÑимидиновÑе ÑÐ¾ÐµÐ´Ð¸Ð½ÐµÐ½Ð¸Ñ Ð¸ ÑпоÑÐ¾Ð±Ñ Ð¸Ñ Ð¿ÑÐ¸Ð¼ÐµÐ½ÐµÐ½Ð¸Ñ - Google Patents [patents.google.com]

- 4. Hydroxylamine sulfate | 10039-54-0 [chemicalbook.com]

Navigating the Unknown: A Technical Guide to Assessing the Potential Toxicity and Environmental Impact of 3-chloro-4,4-dimethylpent-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Proactive Assessment

In the landscape of chemical synthesis and drug development, novel molecules are continuously engineered to address a myriad of scientific and therapeutic challenges. Among these is 3-chloro-4,4-dimethylpent-2-enenitrile, a compound whose utility in organic synthesis, particularly in the production of agrochemicals, is noted.[1] However, its introduction into broader applications necessitates a rigorous and proactive evaluation of its potential toxicological and environmental footprint. This guide provides a comprehensive framework for researchers and drug development professionals to navigate the assessment of this and structurally similar compounds, emphasizing scientific integrity and a logic-driven, tiered approach to risk evaluation. Due to the current scarcity of specific toxicological data for this compound in publicly accessible literature, this document will leverage established principles from related chemical classes—namely organochlorines and aliphatic nitriles—to forecast potential hazards and outline a robust, self-validating testing strategy.

Section 1: Physicochemical Identity and Structural Alerts

A foundational understanding of a molecule's inherent properties is paramount to predicting its behavior in biological and environmental systems.

1.1. Chemical Profile

| Property | Value/Information | Source |

| Chemical Name | This compound | [1][2] |

| Synonym(s) | 3-(tert-Butyl)-3-chloroacrylonitrile | [1] |

| CAS Number | 216574-58-2 | [1][2] |

| Molecular Formula | C7H10ClN | [2] |

| Molecular Weight | 143.61 g/mol | [1] |

| Boiling Point | 90-92 °C at 10 mmHg | [1] |

| Synthesis | Can be synthesized from Pinacolone.[3] |

1.2. Structural Analysis and Inherent Hazard Identification

The molecular architecture of this compound contains two key functional groups that warrant careful consideration due to their well-documented roles in toxicity: the organochlorine and the nitrile moieties.

-

Organochlorine Moiety: Organochlorine compounds are a class of synthetic chemicals known for their persistence in the environment, potential for bioaccumulation, and a range of toxic effects.[4][5] The carbon-chlorine bond can be relatively stable, contributing to the recalcitrance of these molecules to natural degradation processes.[5]

-

Nitrile Moiety (-C≡N): The toxicity of many nitriles is associated with their potential to release cyanide ions (CN-) through metabolic processes.[6] Cyanide is a potent inhibitor of cellular respiration. However, the toxicity of nitriles can also be influenced by the overall structure of the molecule.[6]

The combination of these two functional groups in a single molecule necessitates a comprehensive toxicological and environmental risk assessment.

Caption: Chemical structure of this compound.

Section 2: Predictive Toxicology - An In Silico Approach

In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models provide a valuable first-tier assessment of potential toxicity.[7][8][9] These computational tools correlate the structural features of a chemical with its biological activity.[7][8][9]

2.1. Rationale for QSAR Application

QSAR modeling is a scientifically robust and ethically responsible initial step in toxicological assessment. It allows for the prioritization of chemicals for further testing and can provide insights into potential mechanisms of toxicity.[10]

2.2. Recommended QSAR Modeling Protocol

-

Model Selection: Employ a battery of validated QSAR models that cover a range of toxicological endpoints, including acute oral toxicity (LD50), mutagenicity (Ames test), and ecotoxicity. Several freely available and commercial software packages can be utilized for this purpose.[11]

-

Input Data: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound is used as the input for the models.

-

Endpoint Prediction:

-

Acute Mammalian Toxicity: Predict the oral LD50 in rodents. This will provide an initial classification of the compound's acute toxicity potential.

-

Mutagenicity: Assess the potential for the compound to induce genetic mutations.

-

Ecotoxicity: Predict the acute toxicity to aquatic organisms such as fish (e.g., 96-hour LC50 for Pimephales promelas) and invertebrates (e.g., 48-hour EC50 for Daphnia magna).

-

-

Applicability Domain Analysis: It is crucial to ensure that the compound falls within the applicability domain of the QSAR models used. This confirms that the models are making predictions for a chemical that is structurally similar to those in their training sets.

Caption: A streamlined workflow for in silico toxicity prediction using QSAR models.

Section 3: A Tiered Approach to In Vitro and In Vivo Toxicological Evaluation

Following in silico predictions, a tiered approach to empirical testing is recommended, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for the testing of chemicals, which should be followed to ensure data quality and regulatory acceptance.[12][13]

3.1. Tier 1: In Vitro Assays

-

Cytotoxicity: Initial screening for cytotoxicity should be performed in a range of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to determine the basal toxicity of the compound.

-

Genotoxicity: A battery of in vitro genotoxicity tests is essential. This should include:

-

Ames Test (OECD TG 471): To assess the potential for bacterial gene mutation.

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): To evaluate chromosomal damage.

-

-

Metabolic Stability: Investigating the in vitro metabolism of this compound using human liver microsomes can provide insights into its potential biotransformation pathways and the formation of reactive metabolites.[14]

3.2. Tier 2: Acute In Vivo Toxicity

Should the in vitro data or QSAR predictions suggest significant toxicity, a limited in vivo study to determine acute oral toxicity is warranted.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420) [15]

-

Test Animals: Use a single sex (typically female) of a standard rodent species (e.g., Sprague-Dawley rats).

-

Dose Selection: Based on the QSAR predictions and in vitro cytotoxicity data, a starting dose is selected from fixed dose levels (5, 50, 300, and 2000 mg/kg).[15]

-

Procedure:

-

A single animal is dosed at the starting dose.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal shows signs of severe toxicity or dies, the next animal is dosed at a lower fixed dose level.

-

This sequential dosing continues until the dose causing evident toxicity or the maximum dose is identified.

-

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the Globally Harmonised System (GHS).[15] This method avoids using lethality as the primary endpoint and reduces the number of animals required compared to traditional LD50 tests.[15][16]

Section 4: Environmental Fate and Ecotoxicology

The potential for a chemical to persist and cause harm in the environment is a critical aspect of its overall risk profile.

4.1. Environmental Persistence and Degradation

Given the organochlorine nature of this compound, it is prudent to assume a degree of environmental persistence.[5] Studies on the biodegradation of chlorinated aliphatic compounds suggest that degradation can occur under both aerobic and anaerobic conditions, but the rates can be slow.[17]

4.2. Bioaccumulation Potential

The lipophilicity of a compound is a key determinant of its potential to bioaccumulate in organisms. While no specific data exists for this compound, its structural characteristics suggest a potential for bioaccumulation.

4.3. Ecotoxicological Testing

A baseline ecotoxicological assessment should be conducted to determine the potential impact on aquatic ecosystems.

Experimental Protocol: Acute Toxicity to Aquatic Organisms

-

Fish, Acute Toxicity Test (OECD TG 203): This test determines the concentration of the substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[13]

-

Daphnia sp., Acute Immobilisation Test (OECD TG 202): This test determines the concentration that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure.

-

Alga, Growth Inhibition Test (OECD TG 201): This test evaluates the effect of the substance on the growth of freshwater algae.

Caption: Conceptual model of the environmental fate and impact of this compound.

Section 5: Analytical Methodology

Reliable and sensitive analytical methods are essential for conducting toxicological and environmental studies.

5.1. Detection in Biological and Environmental Matrices

Given the organochlorine and nitrile functionalities, a combination of chromatographic and mass spectrometric techniques is recommended for the detection and quantification of this compound and its potential metabolites or degradation products.

Recommended Analytical Workflow:

-

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) is a common and effective method for concentrating organochlorine compounds from aqueous samples.[18]

-

Soil/Sediment Samples: Soxhlet extraction or pressurized fluid extraction with an appropriate solvent mixture (e.g., hexane-acetone or dichloromethane-acetone) can be used.[19]

-

Biological Tissues: Liquid-liquid extraction or SPE following tissue homogenization is typically employed.

-

-

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the separation of volatile and semi-volatile organic compounds like this compound.[20][21] Mass spectrometry provides sensitive and selective detection. An electron capture detector (ECD) is also highly sensitive to halogenated compounds.[20]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of potential polar metabolites or degradation products, LC-MS/MS offers excellent sensitivity and specificity.

-

Conclusion: A Call for Empirical Investigation

While this guide provides a comprehensive framework for assessing the potential toxicity and environmental impact of this compound, it is crucial to underscore that in silico predictions and extrapolations from related compounds are not substitutes for empirical data. The structural alerts present in this molecule—the organochlorine and nitrile groups—necessitate a cautious and thorough investigation. The experimental protocols outlined herein, based on internationally recognized OECD guidelines, provide a clear path forward for generating the robust data required for a comprehensive risk assessment. As the use of this and other novel chemicals expands, a commitment to proactive and scientifically rigorous safety and environmental evaluation is not merely a regulatory hurdle but a fundamental responsibility of the scientific community.

References

-

OECD Guidelines for the Testing of Chemicals. (n.d.). Organisation for Economic Co-operation and Development. [Link]

- OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. In OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing.

- OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.

- OECD. (2001). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.

- Mehta, P. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.

- National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. U.S.

- Ohkawa, H., Ohkawa, R., & Yamamoto, I. (1972). Enzymatic mechanisms of fungicide action. In Environmental Toxicology of Pesticides (pp. 333-353). Academic Press.

- Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47-54.

- Raut, P., & Angus, W. G. (2010). Organochlorine pesticides. In Hayes' Handbook of Pesticide Toxicology (pp. 1233-1273). Academic Press.

- NICNAS. (2018). Geranyl and neryl nitriles: Human health tier II assessment. Australian Government Department of Health.

- Tiwari, A. K., et al. (2017). QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. Current Research in Pharmaceutical Sciences, 7(1), 03-09.

- Rahman, M. M., et al. (2021). Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. Applied Biological Chemistry, 64(1), 1-11.

- U.S. Geological Survey. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory--Determination of organochlorine pesticides in water by C-18 solid-phase extraction and capillary-column gas chromatography with electron-capture detection. U.S. Geological Survey.

- Ruiz, P., et al. (2014). Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. International journal of molecular sciences, 15(11), 21497-21510.

- Gadaleta, D., et al. (2021). Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD50. International Journal of Molecular Sciences, 22(21), 11598.

- Veningerová, M., et al. (1997). Analytical methods for the determination of organochlorine compounds. Application to environmental samples in the Slovak Republic.

- U.S. Geological Survey. (2001). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides and Polychlorinated Biphenyls in Bottom Sediment by Gas Chromatography with Electron-Capture Detection. U.S. Geological Survey.

- Pavan, M., & Worth, A. P. (2008). Review of software tools for toxicity prediction. JRC Scientific and Technical Reports.

- U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine pesticides by gas chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).

- Cronin, M. T., et al. (2025). The predictivity of QSARs for toxicity: Recommendations for improving model performance.

-

ChemSrc. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 3-Chloro-2,4-dimethyl-2-pentene. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Chloro-4,4-dimethylpent-1-ene. National Center for Biotechnology Information. [Link]

- Field, J. A., & Sierra-Alvarez, R. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Reviews in Environmental Science and Bio/Technology, 3(3), 185-254.

-

PubChem. (n.d.). 3-Chloro-4,4-di-methylpentan-2-one. National Center for Biotechnology Information. [Link]

- European Chemicals Agency. (n.d.). Guidance on information requirements and chemical safety assessment.

- NIOSH. (2017). Immediately Dangerous to Life or Health (IDLH) Value Profile: Chloroacetonitrile. Centers for Disease Control and Prevention.

- Wang, L., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PloS one, 16(4), e0249485.

- University of Delaware. (n.d.).

- De Jespers, S., et al. (2024). Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine.

Sources

- 1. 216574-58-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | CAS#:216574-58-2 | Chemsrc [chemsrc.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. cris.technion.ac.il [cris.technion.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 8. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 13. oecd.org [oecd.org]

- 14. Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. eurochlor.org [eurochlor.org]

- 18. Analytical methods for the determination of organochlorine compounds. Application to environmental samples in the Slovak Republic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]

- 20. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.usgs.gov [pubs.usgs.gov]

Methodological & Application

Application Note: Using 3-Chloro-4,4-Dimethylpent-2-enenitrile in Agrochemical Synthesis

This Application Note is designed for researchers and process chemists in agrochemical development. It details the utilization of 3-chloro-4,4-dimethylpent-2-enenitrile (CAS 216574-58-2), a specialized vinyl-chloride nitrile intermediate.

While traditional pyrethroids (e.g., Permethrin, Cypermethrin) utilize cyclopropane acids derived from chrysanthemic acid, this intermediate is critical for synthesizing tert-butyl substituted heterocycles (pyrazoles, thiophenes). These motifs are central to "Pyrethroid-like" METI acaricides (e.g., Tebufenpyrad analogues) and next-generation SDHI fungicides, which share structural bio-isosterism with classical pyrethroids.

Executive Summary

This compound is a highly reactive, multifunctional "C3+N" building block. Derived from pinacolone via Vilsmeier-Haack chemistry, it possesses a unique vinyl chloride moiety adjacent to a nitrile group, with a bulky tert-butyl tail.

In agrochemical synthesis, it serves as a lynchpin for constructing lipophilic heterocyclic cores. Its primary applications include:

-

Pyrazole Synthesis: Reaction with hydrazines to form 3-tert-butyl-aminopyrazoles (scaffolds for METI acaricides).

-

Thiophene Synthesis: Reaction with sulfide sources to form aminothiophenes (precursors to novel insecticides and kinase inhibitors).

-

Cyclopropane Formation (Experimental): Carbenoid addition to the double bond to generate novel gem-dimethyl cyclopropane analogues.

Chemical Foundation & Mechanism

The utility of this intermediate stems from its push-pull electronic structure. The nitrile group acts as an electron-withdrawing group (EWG), activating the double bond for nucleophilic attack, while the chlorine atom acts as a leaving group, facilitating cyclization-elimination sequences.

Mechanistic Pathway: Pyrazole Formation

When reacted with hydrazine derivatives (e.g., methylhydrazine), the molecule undergoes a cascade reaction:

-

Michael Addition: The hydrazine nitrogen attacks the

-carbon (displacing chloride is favored, or addition-elimination occurs). -

Cyclization: The second nitrogen attacks the nitrile carbon.

-

Aromatization: Tautomerization yields the stable aminopyrazole core.

Mechanistic Pathway: Thiophene Formation

Reaction with Sodium Sulfide (

-

Thiolation: Displacement of the vinyl chloride by sulfide.

-

Cyclization: Intramolecular attack on the nitrile.

-

Product: 3-amino-5-tert-butylthiophene-2-carbonitrile (or amide depending on workup).

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Upstream)

Note: If not purchasing commercially, this intermediate is synthesized from Pinacolone.

Objective: Preparation of this compound via Vilsmeier-Haack conditions.

Reagents:

-

Pinacolone (3,3-dimethyl-2-butanone): 1.0 eq

-

Phosphorus Oxychloride (

): 1.2 eq -

Dimethylformamide (DMF): 2.5 eq

-

Hydroxylamine Hydrochloride (

): 1.1 eq -

Solvent: Dichloromethane (DCM) or Toluene.

Procedure:

-

Vilsmeier Complex Formation: Cool DMF to

. Add -

Formylation: Add Pinacolone dropwise, maintaining temperature

. The mixture will turn yellow/orange. -

Heating: Warm to

and stir for 3–4 hours. This forms the intermediate 3-chloro-4,4-dimethylpent-2-enal.[1] -

Oximation (One-Pot Variant): Cool the mixture to room temperature. Add

(dissolved in minimal water/buffer). Stir for 2 hours. -

Dehydration: Add a dehydration agent (e.g.,

or simply heat with excess -

Workup: Quench into ice water. Extract with DCM (

). Wash organic layer with sat. -

Purification: Vacuum distillation (bp ~85-90°C at 10 mmHg).

Protocol B: Synthesis of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (Downstream Core)

This is the key scaffold for "Tebufenpyrad-like" pyrethroid analogues.

Reagents:

-

This compound: 10.0 g (69.6 mmol)

-

Methylhydrazine: 3.5 g (76.0 mmol, 1.1 eq)

-

Triethylamine (

): 1.1 eq -

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

-

Setup: Charge a 250 mL 3-neck round-bottom flask with this compound (10 g) and EtOH (100 mL).

-

Addition: Add

followed by the dropwise addition of Methylhydrazine at room temperature. Caution: Exothermic reaction. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the vinyl nitrile. -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Redissolve residue in Ethyl Acetate (100 mL). Wash with water (

mL) to remove hydrazine salts. -

Isolation: Dry organic phase (

), filter, and evaporate. -

Crystallization: Recrystallize from Hexane/Ether to yield off-white crystals.

Yield Target: >85% Characterization:

-

1H NMR (

): Look for t-butyl singlet (~1.3 ppm), N-methyl singlet (~3.7 ppm), and Pyrazole-H4 singlet (~5.5 ppm).

Visualization of Synthesis Workflow

The following diagram illustrates the transformation from Pinacolone to the Pyrazole core using Graphviz.

Caption: Synthesis pathway converting Pinacolone to the active Pyrazole scaffold via the 3-chloro-vinyl nitrile intermediate.

Quantitative Data & Process Parameters

| Parameter | Specification | Criticality |

| Purity of Nitrile | >95% (GC) | High: Impurities (aldehydes) lead to side-products in cyclization. |

| Water Content | <0.1% (Karl Fischer) | Medium: Vilsmeier reaction requires anhydrous conditions. |

| Reaction Temp (Step 2) | 78°C (Reflux) | High: Lower temps result in incomplete cyclization (open-chain intermediates). |

| Stoichiometry | 1.1 eq Hydrazine | Critical: Excess hydrazine can lead to bis-adducts; deficiency leaves unreacted nitrile. |

Safety & Handling (E-E-A-T)

-

Toxicity: this compound is an aliphatic nitrile . It must be treated as a potential cyanide source. Metabolic liberation of

is possible. -

Skin Absorption: High. Wear double nitrile gloves and Tyvek sleeves.

-

Vilsmeier Reagent: Highly corrosive and water-reactive. Quench Vilsmeier reactions slowly into ice to prevent thermal runaway.

-

Waste Disposal: Aqueous waste from the nitrile synthesis contains cyanides/oximes; treat with bleach (hypochlorite) to oxidize before disposal.

References

-

Synthesis of Pyrazole Intermediates

- Title: "Heteroaryl Derivatives as DDR Inhibitors" (Describes the reaction of this compound with methylhydrazine).

- Source: WO2024017877A1.

-

URL:

-

Synthesis of Thiophene Analogues

- Title: "Substituted 4-(arylamino)selenophenopyrimidine compounds" (Details the sodium sulfide reaction).

- Source: US P

-

URL:

-

General Pyrethroid Chemistry

- Title: "The Synthesis of Pyrethroids" (Context on vinyl-cyclopropane and isostere str

- Source: Journal of Agricultural and Food Chemistry (via PubMed).

-

URL: (General Reference).

-

Chemical Properties

- Title: "this compound Product Page".

- Source: Apollo Scientific / PubChem.

-

URL:

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-chloro-4,4-dimethylpent-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Synthetic Utility of a Sterically Hindered Building Block

In the landscape of modern organic synthesis, the quest for novel molecular architectures is paramount for the discovery of new pharmaceuticals and functional materials. 3-chloro-4,4-dimethylpent-2-enenitrile, a polysubstituted aliphatic nitrile, represents a unique building block. Its structure, featuring a vinyl chloride moiety flanked by a bulky tert-butyl group and a nitrile functionality, presents both significant opportunities and distinct challenges for synthetic chemists. The tert-butyl group imparts substantial steric hindrance around the reactive vinyl chloride, while the electron-withdrawing nitrile group modulates the electronic properties of the double bond.

This combination of features makes this compound an intriguing substrate for palladium-catalyzed cross-coupling reactions. Successful coupling methodologies would unlock access to a diverse array of substituted alkenenitriles, which are valuable precursors in medicinal chemistry and materials science. This application note provides a detailed guide for researchers aiming to employ this versatile substrate in key cross-coupling transformations, including Suzuki-Miyaura, Heck, and Sonogashira reactions. While direct literature precedents for this specific substrate are limited, the protocols herein are expertly adapted from established methods for sterically hindered and electronically deactivated vinyl chlorides, providing a robust starting point for methodological development.

I. Foundational Principles: Overcoming the Challenge of Steric Hindrance in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira), and reductive elimination.[3][4]

The primary challenge in the cross-coupling of this compound lies in the oxidative addition step. The significant steric bulk of the tert-butyl group can impede the approach of the palladium catalyst to the C-Cl bond. Furthermore, vinyl chlorides are generally less reactive than their bromide or iodide counterparts.[5] To overcome these hurdles, the selection of an appropriate palladium catalyst system, particularly the choice of ligand, is critical. Ligands play a crucial role in stabilizing the palladium center, enhancing its reactivity, and facilitating the key steps of the catalytic cycle. For sterically demanding substrates, bulky and electron-rich phosphine ligands have proven to be particularly effective.[6]

II. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[6][7][8] Its tolerance of a wide range of functional groups and the low toxicity of the boron reagents make it a favored tool in pharmaceutical development.[6] For a successful Suzuki-Miyaura coupling with this compound, a catalyst system capable of activating the sterically hindered vinyl chloride is essential.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction is initiated by the oxidative addition of the vinyl chloride to a Pd(0) complex, a step that is often rate-limiting for challenging substrates. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the reaction of the boronic acid with a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a model procedure adapted from methodologies developed for other sterically hindered vinyl chlorides.[9]

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| This compound | 143.62 | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 1.5 | 1.5 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 |

| Cesium fluoride (CsF) | 151.90 | 3.0 | 3.0 |

| 1,4-Dioxane (anhydrous) | - | 5 mL | - |

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add this compound (144 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), cesium fluoride (456 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-4,4-dimethylpent-2-enenitrile.

Rationale for Reagent Selection:

-

Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the coupling of challenging vinyl chlorides.[9] SPhos promotes the oxidative addition and subsequent reductive elimination steps.

-

Base: Cesium fluoride is an effective base for Suzuki couplings, particularly with heteroaryl boronic acids, as it can minimize protodeboronation.[9]

-

Solvent: Anhydrous 1,4-dioxane is a common solvent for Suzuki reactions, offering good solubility for the reagents and a suitable boiling point for elevated reaction temperatures.

III. Heck Reaction: Vinylation of Alkenes

The Heck reaction provides a powerful means of forming substituted alkenes through the palladium-catalyzed reaction of an unsaturated halide with an alkene.[2] This reaction is particularly valuable for its ability to construct complex carbon skeletons. The steric hindrance of this compound necessitates a robust catalytic system to achieve efficient coupling.

Mechanistic Insight: The Heck Catalytic Cycle

The Heck reaction follows a catalytic cycle involving oxidative addition of the vinyl chloride to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base.[10]

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of this compound with Styrene

This model protocol is based on conditions known to be effective for the Heck coupling of other challenging vinyl chlorides.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| This compound | 143.62 | 1.0 | 1.0 |

| Styrene | 104.15 | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.01 |

| Tri(tert-butyl)phosphine tetrafluoroborate ([P(tBu)₃]HBF₄) | 290.11 | 0.04 | 0.04 |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) (anhydrous) | - | 5 mL | - |

Procedure:

-

In a glovebox, charge a dry Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) and tri(tert-butyl)phosphine tetrafluoroborate (11.6 mg, 0.04 mmol).

-

Add anhydrous N,N-dimethylformamide (2 mL) and stir for 10 minutes to form the catalyst solution.

-

In a separate Schlenk tube, add this compound (144 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), and the remaining anhydrous DMF (3 mL).

-

Add styrene (137 µL, 1.2 mmol) to the substrate mixture.

-

Transfer the pre-formed catalyst solution to the substrate mixture via syringe.

-

Seal the Schlenk tube and heat the reaction to 120 °C for 18-36 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature, dilute with water (15 mL), and extract with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the coupled product.

Rationale for Reagent Selection:

-

Catalyst System: The combination of Pd₂(dba)₃ with a bulky and electron-rich phosphine ligand like P(tBu)₃ is a powerful catalyst system for the Heck reaction of unactivated and sterically hindered aryl and vinyl chlorides.[6]

-

Base: Cesium carbonate is a strong inorganic base suitable for Heck reactions, facilitating the regeneration of the Pd(0) catalyst.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reagents and can withstand the high temperatures often required for the coupling of less reactive chlorides.

IV. Sonogashira Coupling: Synthesis of Conjugated Enynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[11][12] This reaction provides direct access to conjugated enynes, which are important structural motifs in many natural products and functional materials.[1]

Mechanistic Insight: The Dual Catalytic Cycles of Sonogashira Coupling

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl chloride to Pd(0) is followed by transmetalation from a copper acetylide species. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, base, and a Cu(I) salt, which then participates in the transmetalation step with the palladium complex.[13]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This model protocol is designed to address the challenges of coupling a sterically hindered vinyl chloride.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| This compound | 143.62 | 1.0 | 1.0 |

| Phenylacetylene | 102.14 | 1.2 | 1.2 |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 701.90 | 0.03 | 0.03 |

| Copper(I) iodide (CuI) | 190.45 | 0.06 | 0.06 |

| Triethylamine (Et₃N) | 101.19 | 5 mL | - |

| Tetrahydrofuran (THF) (anhydrous) | - | 5 mL | - |

Procedure:

-

To a Schlenk tube, add this compound (144 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL) via syringe.

-

Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirred solution.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Resuspend the residue in diethyl ether and filter through a short plug of silica gel to remove metal salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography to obtain the desired enyne.

Rationale for Reagent Selection:

-

Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is often effective for Sonogashira couplings.[11] For more challenging substrates, catalyst systems with bulky phosphine ligands may offer improved performance.

-

Base and Solvent: Triethylamine serves as both the base and a co-solvent, which is a common practice in Sonogashira reactions. It deprotonates the terminal alkyne and neutralizes the HCl generated during the reaction.

-

Co-catalyst: Copper(I) iodide is the standard co-catalyst that facilitates the formation of the copper acetylide intermediate, which is crucial for the transmetalation step.[13]

V. Conclusion and Future Outlook

This compound stands as a promising, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The sterically demanding nature of this building block necessitates the use of carefully selected, highly active catalyst systems, typically involving bulky and electron-rich phosphine ligands. The model protocols provided in this application note for Suzuki-Miyaura, Heck, and Sonogashira couplings offer a solid foundation for researchers to explore the synthetic potential of this unique molecule.

Further optimization of these protocols, including screening of different ligands, bases, solvents, and temperatures, is encouraged to maximize yields and reaction efficiency. The successful implementation of these cross-coupling strategies will undoubtedly pave the way for the synthesis of novel and complex molecular structures for applications in drug discovery and materials science.

VI. References

-

Vertex AI Search. Cross-Coupling Reactions Guide.

-

Wikipedia. Heck reaction.

-

Vertex AI Search. The Role of Palladium Catalysts in Cross-Coupling Reactions.

-

Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.

-

Chemistry LibreTexts. Sonogashira Coupling.

-

Apollo Scientific. This compound.

-

Organic Chemistry Portal. Heck Reaction.

-

Wikipedia. Sonogashira coupling.

-

Sonogashira Coupling - Chemistry LibreTexts.

-

YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.

-

Organic Chemistry Portal. Sonogashira Coupling.

-

Chemical Communications (RSC Publishing). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate.

-

Chemistry Steps. Preparation of Nitriles.

-

YouTube. Suzuki Coupling.

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

-

Chemistry LibreTexts. Heck Reaction.

-

YouTube. Suzuki cross-coupling reaction.

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..

-

PubMed. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.

-

Suzhou Highfine Biotech. Synthesis of Nitrile.

-

YouTube. 20.13 Synthesis and Reactions of Nitriles.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling.

Sources

- 1. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium Catalysts for Cross-Coupling Reactions | Aure Chemical [aurechem.com]

- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted palladium-catalyzed cross-coupling of aryl and vinyl halides with H-phosphonate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formate-Mediated C-C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. synarchive.com [synarchive.com]

- 13. pubs.acs.org [pubs.acs.org]

Nucleophilic substitution protocols for vinyl chlorides with steric hindrance

Executive Summary & Mechanistic Challenge

Vinyl chlorides represent a unique synthetic bottleneck. Unlike alkyl halides, they are inert to classical

For the drug development professional, "substitution" on these substrates is rarely a simple displacement. It requires one of two distinct mechanistic manifolds:

-

Transition-Metal Catalysis (Cross-Coupling): The gold standard for unactivated, hindered systems.

-

Activated

(Addition-Elimination): Applicable only to electron-deficient systems (e.g.,

This guide provides validated protocols for both, with a focus on Palladium and Nickel catalysis as the primary solution for hindered substrates.

Decision Matrix: Selecting the Right Protocol

Before selecting a protocol, analyze the electronic and steric profile of your substrate.

Figure 1: Decision tree for selecting the appropriate substitution protocol based on substrate electronics.

Protocol 1: Pd-Catalyzed C-N/C-O Coupling (Buchwald-Hartwig)

Best For: Unactivated, sterically hindered vinyl chlorides.

Mechanism: Oxidative Addition

The "Steric Solution": Ligand Selection

Standard phosphines (

-

Recommendation: Use Dialkylbiaryl phosphines (Buchwald Ligands).

-

BrettPhos / tBuBrettPhos: Excellent for primary amines and hindered substrates.

-

RuPhos: Ideal for secondary amines and alkoxides.

-

XPhos: General purpose for bulky chlorides.

-

Experimental Procedure

Scale: 1.0 mmol | Time: 4–16 h | Temp: 80–100 °C

-

Catalyst Pre-complexation (Crucial):

-

Option A (Preferred): Use a precatalyst (e.g., BrettPhos Pd G4 ).[1] This ensures a 1:1 L:Pd ratio and rapid activation.

-

Option B: Mix

(1-2 mol%) and Ligand (2-4 mol%) in the reaction solvent and stir at ambient temp for 5 mins under Argon. Note:

-

-

Reaction Assembly (In Glovebox or Schlenk Line):

-

To a dried reaction vial, add:

-

Vinyl Chloride substrate (1.0 equiv)

-

Nucleophile (Amine/Alcohol) (1.2 – 1.5 equiv)

-

Base: NaOtBu (1.4 equiv). Note: For base-sensitive substrates, use

or -

Precatalyst (e.g., BrettPhos Pd G4, 1–3 mol%).[1]

-

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration). Dioxane is preferred for higher temperatures.

-

-

Execution:

-

Seal the vial with a Teflon-lined cap.[1]

-

Heat to 100 °C. Steric bulk raises the energy barrier; do not run at RT.

-

Monitor via LCMS. Look for the disappearance of the vinyl chloride.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black.

-

Concentrate and purify via flash chromatography.[1]

-

Protocol 2: Ni-Catalyzed Substitution

Best For: Extremely hindered substrates where Pd fails, or cost-sensitive applications.

Advantage: Nickel's smaller atomic radius allows it to access sterically congested

Experimental Procedure

Scale: 1.0 mmol | Atmosphere: Strict Inert (Argon/Nitrogen)

-

Catalyst Preparation:

-

Source:

(Bis(1,5-cyclooctadiene)nickel(0)). Warning: Extremely air-sensitive. Must be handled in a glovebox. -

Ligand: SIPr (N-Heterocyclic Carbene) or dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine). NHC ligands are superior for hindered chlorides.

-

-

Reaction Assembly:

-

In a glovebox, combine:

- (5–10 mol%)

-

SIPr (5–10 mol%)

-

Vinyl Chloride (1.0 equiv)

-

Nucleophile (1.2 equiv)

-

Base:

(1.5 equiv)

-

Solvent: Toluene (Anhydrous).

-

-

Execution:

-

Heat to 80–110 °C for 12–24 hours.

-

Note: Nickel catalysts often require higher loading (5-10%) than Pd due to lower stability.

-

Protocol 3: Activated (Metal-Free)

Best For: Vinyl chlorides with strong Electron-Withdrawing Groups (EWGs) like

Experimental Procedure

-

Setup:

-

Substrate:

-chloro- -

Nucleophile: Primary/Secondary amine or Thiol.

-

Base:

or DIPEA (Organic bases preferred to avoid polymerization).

-

-

Execution:

-

Solvent: EtOH or DMF . Polar solvents stabilize the anionic intermediate.

-

Temperature: Often proceeds at RT or mild heating (40–60 °C).

-

Steric Note: If the

-position is hindered, increase temperature to 80 °C and use a high-boiling solvent (DMSO).

-

Data Summary & Troubleshooting

Comparative Catalyst Performance for Hindered Substrates

| Parameter | Pd-Catalysis (BrettPhos) | Ni-Catalysis (NHC) | Classical |

| Steric Tolerance | High | Very High | Low (unless activated) |

| Electronic Req. | None (works on e- rich/poor) | None | Requires EWG |

| Air Sensitivity | Moderate (Precatalysts stable) | High ( | Low |

| Temp Range | 80–100 °C | 80–120 °C | RT – 80 °C |

Troubleshooting Guide (The Self-Validating System)

To ensure the protocol is working, perform these checks:

-

The "Inert" Check: If the reaction turns black immediately upon heating and stalls, your catalyst has decomposed (Pd black formation). Correction: Re-degas solvents and check glovebox

levels. -

The "Protodehalogenation" Check: If LCMS shows the mass of [Substrate - Cl + H], the catalyst is performing

-hydride elimination or abstracting protons from the solvent. Correction: Switch to a ligand with no -

The "Conversion" Check: If starting material remains unchanged:

-

Pd: Switch to a bulkier ligand (e.g., from XPhos to BrettPhos).

-

Ni: Increase catalyst loading to 10 mol%.

-

References

-

Buchwald-Hartwig Amination of Vinyl Halides

-

Ligand Selection (BrettPhos)

- Maitre, P., et al. (2011). "Ligand Effects in the Palladium-Catalyzed Amination of Vinyl Halides." Organic Letters.

-

[Link]

-

Nickel Catalysis for Hindered Substrates

- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent advances in homogeneous nickel catalysis.

-

[Link]

-

Mechanistic Reviews of

:- Rappoport, Z. (1981). "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?" Accounts of Chemical Research.

-

[Link]

Sources

Application Notes & Protocols: Strategic Control in the Catalytic Hydrogenation of 3-Chloro-4,4-dimethylpent-2-enenitrile

Introduction: The Synthetic Challenge of a Multifunctional Substrate

3-Chloro-4,4-dimethylpent-2-enenitrile is a versatile aliphatic nitrile used as a building block in the synthesis of more complex molecules, including agrochemicals.[1] Its structure, featuring a carbon-carbon double bond (C=C), a nitrile group (C≡N), and a vinylic carbon-chlorine bond (C-Cl), presents a significant and interesting challenge in catalytic hydrogenation. The primary goal of such a reaction is not merely reduction but the selective transformation of one or more of these functional groups while preserving others.

The challenge lies in the inherent reactivity of each group under hydrogenation conditions:

-

The α,β-unsaturated C=C bond is readily hydrogenated.

-

The nitrile group can be reduced to a primary amine, but this process can lead to secondary and tertiary amine byproducts through the condensation of intermediates.[2][3]

-

The vinylic C-Cl bond is susceptible to hydrogenolysis (cleavage and replacement with hydrogen), a common pathway with many hydrogenation catalysts.[4]

This guide provides a detailed analysis of the mechanistic considerations and offers specific protocols for navigating the complex reactivity of this substrate. By strategically selecting catalysts, solvents, and additives, a researcher can steer the reaction toward one of three distinct and valuable products: the saturated chloro-nitrile, the fully saturated and dehalogenated nitrile, or the corresponding primary amine.

Mechanistic Principles & The Pillars of Selectivity

Catalytic hydrogenation of an unsaturated molecule on a heterogeneous metal catalyst surface is generally understood to proceed via the Horiuti-Polanyi mechanism. This involves the adsorption of both the hydrogen gas and the substrate onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the functional group.[5][6] For a complex substrate like this compound, the outcome is dictated by the competition between these different reactive pathways.

Key Factors Governing Chemoselectivity

Controlling the reaction's outcome depends on manipulating the kinetics and thermodynamics of these competing pathways. The following factors are paramount:

-

Catalyst Selection: This is the most critical variable.[3]

-

Palladium (Pd): Typically loaded on carbon (Pd/C), palladium is highly efficient for C=C bond hydrogenation.[7] However, it is also notoriously effective at promoting the hydrogenolysis of C-Cl bonds. Modified palladium catalysts can sometimes offer enhanced selectivity.[7]

-

Nickel (Ni): Raney® Nickel is a powerful catalyst often used for reducing nitriles to amines, a transformation that typically requires more forcing conditions (higher temperature and pressure) than C=C bond saturation.[3][8]

-

Platinum (Pt): As platinum dioxide (PtO₂), it is a highly active catalyst that often leads to the non-selective reduction of all susceptible functional groups.

-

Rhodium (Rh) & Ruthenium (Ru): These noble metals can offer unique selectivities, with ruthenium being particularly noted for the hydrogenation of nitriles to primary amines.[9][10]

-

Iridium (Ir): Certain iridium complexes, when activated by a base, have shown high efficacy for the conjugate reduction of α,β-unsaturated nitriles, selectively reducing the C=C bond.[11]

-

-

Reaction Conditions (Pressure & Temperature): Milder conditions (e.g., low hydrogen pressure, ambient temperature) favor the reduction of the most labile functional group, typically the C=C bond. Increasing the temperature and pressure accelerates the reaction but often diminishes selectivity, promoting nitrile reduction and C-Cl hydrogenolysis.[3]

-

Solvents and Additives:

-

Solvents: The choice of solvent (e.g., ethanol, methanol, ethyl acetate, THF) can influence catalyst activity and substrate solubility.

-

Additives: The use of additives is a powerful tool for directing selectivity. For instance, the addition of a base (e.g., ammonia, triethylamine) is crucial during nitrile reduction to suppress the formation of secondary and tertiary amines.[2][8] These bases are thought to inhibit the condensation reaction between the intermediate imine and the product primary amine.

-

Visualizing the Reaction Pathways

The potential transformations of this compound can be visualized as a network of competing and sequential reactions.

Caption: Competing reaction pathways in the hydrogenation of the title compound.

Experimental Protocols & Methodologies

The following protocols are designed to selectively target three distinct products. They are presented as starting points for optimization and should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Selective Hydrogenation of the C=C Bond

-

Objective: To synthesize 3-chloro-4,4-dimethylpentanenitrile . This requires high selectivity for C=C bond reduction while minimizing both nitrile reduction and C-Cl hydrogenolysis.

-

Causality: Mild conditions and a catalyst known for C=C hydrogenation are employed. The low pressure and temperature are chosen to provide just enough energy to reduce the alkene without activating the stronger nitrile or C-Cl bonds for reduction/hydrogenolysis.

Step-by-Step Methodology:

-

Reactor Setup: To a magnetically stirred glass pressure vessel or a Parr shaker apparatus, add this compound (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 5% Palladium on Carbon (Pd/C, 1-2 mol%). Note: Use of a specialized catalyst, such as a lead-poisoned Lindlar-type catalyst, could potentially further improve selectivity against hydrogenolysis, though this may also reduce the rate of C=C hydrogenation.

-

Solvent Addition: Add anhydrous ethanol or ethyl acetate (approx. 0.1 M concentration of substrate).

-

Reaction Execution: Seal the vessel, purge thoroughly with H₂ gas (3-4 cycles of pressurizing and venting). Pressurize the reactor to 1-2 atm (15-30 psi) of H₂.

-

Monitoring: Stir the reaction vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the appearance of the new product spot/peak. Hydrogen uptake will also cease upon completion.

-

Work-up: Upon completion, carefully vent the H₂ pressure. Purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography or distillation if necessary.

Protocol 2: Concerted Hydrogenation and Dehalogenation

-

Objective: To synthesize 4,4-dimethylpentanenitrile .[12][13] This is often the most practical transformation using standard palladium catalysts.

-

Causality: Standard Pd/C is highly effective for both C=C reduction and hydrogenolysis. The addition of a non-nucleophilic base is critical to neutralize the HCl that is generated in situ from the C-Cl cleavage. This prevents potential acid-catalyzed side reactions and catalyst deactivation.

Step-by-Step Methodology:

-

Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq).

-

Base Addition: Add a stoichiometric amount of a mild inorganic base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or an organic base like triethylamine (Et₃N, 1.5 eq).

-

Catalyst Addition: Under an inert atmosphere, add 5% or 10% Palladium on Carbon (Pd/C, 2-5 mol%).

-

Solvent Addition: Add methanol or ethanol (approx. 0.1-0.2 M concentration).

-

Reaction Execution: Seal and purge the vessel with H₂. Pressurize to 3-4 atm (45-60 psi) of H₂.

-

Monitoring: Stir the reaction at room temperature. The reaction is often mildly exothermic. Monitor by GC-MS for the complete conversion of the starting material and any intermediates.

-

Work-up: After venting the H₂ and purging with N₂, filter the mixture through Celite® to remove the catalyst and the inorganic base (if used).

-

Isolation: If an organic base was used, it can be removed during solvent evaporation or by an acidic wash. Concentrate the filtrate to obtain the crude product. Purify as needed.

Protocol 3: Complete Reduction to Primary Amine

-

Objective: To synthesize 4,4-dimethylpentan-1-amine . This requires the reduction of all three functional groups.

-

Causality: A powerful catalyst system is required. Raney® Nickel is chosen for its proven efficacy in nitrile hydrogenation.[3][8] Higher pressure and temperature are necessary to drive this more difficult reduction. The addition of ammonia is essential; it saturates the solution and shifts the equilibrium away from the condensation of the intermediate imine with the product amine, thereby maximizing the yield of the desired primary amine.[2][9]

Step-by-Step Methodology:

-

Reactor Setup: To a high-pressure autoclave (e.g., Parr reactor), add the starting material (1.0 eq).

-

Catalyst Addition: Under a flow of inert gas, add water-washed, active Raney® Nickel (approx. 10-20% by weight relative to the substrate). Safety Note: Raney® Nickel is pyrophoric and must be handled with extreme care under a liquid or inert atmosphere.

-

Solvent/Additive Addition: Add methanol or ethanol that has been saturated with anhydrous ammonia gas.

-

Reaction Execution: Seal the autoclave. Purge several times with N₂ and then with H₂. Pressurize the reactor to 50-80 atm (750-1200 psi) of H₂.

-

Heating & Monitoring: Heat the reaction to 80-120 °C with vigorous stirring. Monitor the reaction by observing the drop in pressure as H₂ is consumed.

-

Work-up: After the reaction is complete (pressure stabilizes), cool the reactor to room temperature and carefully vent the excess H₂. Purge with N₂. Under an inert atmosphere, filter the catalyst through Celite®. Note: The Celite pad with the catalyst should be kept wet with solvent and disposed of properly to prevent ignition upon drying.

-

Isolation: Remove the solvent and excess ammonia by rotary evaporation. The resulting crude amine can be purified by distillation.

Data Summary & Decision Workflow

Comparative Table of Protocols

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Target Product | 3-Chloro-4,4-dimethylpentanenitrile | 4,4-Dimethylpentanenitrile | 4,4-Dimethylpentan-1-amine |

| Primary Transformation(s) | C=C Saturation | C=C Saturation & C-Cl Hydrogenolysis | C=C Saturation, C-Cl Hydrogenolysis, C≡N Reduction |

| Catalyst | 5% Pd/C (low loading) | 5-10% Pd/C | Raney® Nickel |

| H₂ Pressure | 1-2 atm (Low) | 3-4 atm (Moderate) | 50-80 atm (High) |

| Temperature | 20-25 °C (Ambient) | 20-25 °C (Ambient) | 80-120 °C (High) |

| Solvent | Ethanol, Ethyl Acetate | Methanol, Ethanol | Methanolic/Ethanolic Ammonia |

| Key Additive | None (or catalyst modifier) | K₂CO₃ or Et₃N | Anhydrous Ammonia |

| Expected Selectivity | Moderate to High | High | High (for primary amine) |

Workflow for Method Selection

This diagram provides a logical decision-making process for selecting the appropriate hydrogenation strategy based on the desired synthetic outcome.

Caption: Decision tree for selecting the optimal hydrogenation protocol.

References

-

Kukula, P., Studer, M., & Blaser, H.-U. (2004). Chemoselective Hydrogenation of α,β-Unsaturated Nitriles. Advanced Synthesis & Catalysis. [Link]

-

Pingen, D., et al. (2014). Asymmetric hydrogenation of α,β-unsaturated nitriles with base-activated iridium N,P ligand complexes. Angewandte Chemie International Edition. [Link]

-